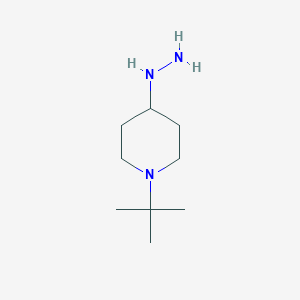

(1-Tert-butyl-piperidin-4-yl)-hydrazine

Description

Properties

Molecular Formula |

C9H21N3 |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(1-tert-butylpiperidin-4-yl)hydrazine |

InChI |

InChI=1S/C9H21N3/c1-9(2,3)12-6-4-8(11-10)5-7-12/h8,11H,4-7,10H2,1-3H3 |

InChI Key |

VMKUVTAHFUFGLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1-Tert-butyl-piperidin-4-yl)-hydrazine: Synthesis, Properties, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperidine moiety is a cornerstone in the design of therapeutic agents, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a bulky N-tert-butyl group can further enhance stability by sterically hindering N-dealkylation, a common metabolic pathway. The presence of a hydrazine functional group at the 4-position introduces a reactive handle for further chemical modifications, making (1-Tert-butyl-piperidin-4-yl)-hydrazine a potentially valuable building block in the synthesis of novel compounds. This guide aims to provide a detailed, practical, and scientifically rigorous resource for professionals working with this and related compounds.

Proposed Synthesis

A viable synthetic route to (1-Tert-butyl-piperidin-4-yl)-hydrazine can be conceptualized from commercially available starting materials, drawing upon established synthetic methodologies for related compounds. A key precursor is the Boc-protected analogue, tert-butyl 4-hydrazinopiperidine-1-carboxylate.

Synthesis of the Boc-Protected Precursor

The synthesis of tert-butyl 4-hydrazinopiperidine-1-carboxylate has been reported and involves a two-step process from N-(tert-Butoxycarbonyl)-4-piperidone.[1]

Step 1: Hydrazone Formation

N-(tert-Butoxycarbonyl)-4-piperidone is reacted with hydrazine hydrate in ethanol to form the corresponding hydrazone.

-

Reaction: N-(tert-Butoxycarbonyl)-4-piperidone + Hydrazine hydrate

-

Solvent: Ethanol

-

Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen).[1]

Step 2: Reduction to Hydrazine

The intermediate hydrazone is then reduced to the hydrazine using a suitable reducing agent, such as sodium borohydride, in a protic solvent system.[1]

-

Reducing Agent: Sodium borohydride

-

Solvent: Methanol/Ethanol

-

Conditions: Cooled to 0-5°C initially, then allowed to warm to room temperature.[1]

The resulting tert-butyl 4-hydrazinopiperidine-1-carboxylate is typically obtained as a viscous oil after workup and can be used in the subsequent steps.[1]

Proposed Pathway to (1-Tert-butyl-piperidin-4-yl)-hydrazine

The conversion of the Boc-protected precursor to the target molecule would involve deprotection followed by N-alkylation.

Step 3: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield 4-hydrazinylpiperidine.

-

Reagent: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

-

Solvent: Dichloromethane (DCM) for TFA; dioxane or methanol for HCl.

-

Conditions: Typically at room temperature.

Step 4: Reductive Amination with Acetone

The resulting 4-hydrazinylpiperidine can undergo reductive amination with acetone to introduce the tert-butyl group. This is a well-established method for the N-alkylation of amines.[2][3]

-

Reagents: Acetone and a selective reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the reduction of the intermediate iminium ion.[4]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Conditions: Room temperature.

An alternative approach for the final step could involve direct alkylation with a tert-butyl halide, though this method is more prone to over-alkylation and may require more stringent control of reaction conditions.

Experimental Workflow: Proposed Synthesis

Caption: Key reactivity aspects derived from the functional groups.

Safety and Handling

Given the lack of specific toxicological data for (1-Tert-butyl-piperidin-4-yl)-hydrazine, a cautious approach to handling is imperative, based on the known hazards of its constituent functional groups: hydrazine derivatives and N-alkylated piperidines.

Potential Hazards

-

Toxicity: Hydrazine and its derivatives are known to be toxic. [5][6]Exposure can occur through inhalation, ingestion, and skin absorption. [6]They can cause damage to the liver, kidneys, and central nervous system. [7]* Corrosivity: Many hydrazines are corrosive and can cause severe skin and eye burns. [8]* Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.

-

Carcinogenicity: Hydrazine is classified as "probably carcinogenic to humans" (Group 2A) by the IARC. [7]This potential should be extended to its derivatives until proven otherwise.

-

Flammability: While the bulky tert-butyl group may reduce volatility compared to hydrazine, the compound should still be considered potentially flammable.

Recommended Handling Procedures

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Engineering Controls:

-

All handling of the compound should be performed in a certified chemical fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and sources of ignition.

Spill and Waste Disposal:

-

In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(1-Tert-butyl-piperidin-4-yl)-hydrazine is a compound with significant potential as a building block in drug discovery and medicinal chemistry. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis, predicted properties, and safe handling based on the well-understood chemistry of its structural analogs. It is crucial for researchers to validate these predicted properties through experimentation and to always handle this compound with the high degree of caution appropriate for hydrazine derivatives.

References

-

Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic. [Link]

-

Hydrazine Toxicology. NCBI Bookshelf. [Link]

-

Phosphinohydrazines. Reactions of hydrazine and alkylhydrazines with substituted phosphines. Canadian Science Publishing. [Link]

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]

-

Hydrazine - Wikipedia. Wikipedia. [Link]

-

Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Organic Chemistry Portal. [Link]

-

Reductive Amination. Wordpress. [Link]

-

Reductive Amination - Common Conditions. University of Rochester. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Use of Polyanions for Alkylation of Hydrazine Derivatives. Organic Chemistry Portal. [Link]

Sources

- 1. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Hydrazine - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of (1-Tert-butyl-piperidin-4-yl)-hydrazine

Executive Summary

(1-Tert-butyl-piperidin-4-yl)-hydrazine , systematically identified as 1-tert-butyl-4-hydrazinylpiperidine , is a highly specialized, bifunctional aliphatic building block. It is extensively utilized in medicinal chemistry for the construction of complex heterocyclic pharmacophores, particularly in the development of targeted kinase inhibitors. This technical guide provides a rigorous examination of its molecular architecture, quantitative physicochemical properties, and a self-validating synthetic protocol designed for high-yield pharmaceutical applications.

Molecular Architecture and Physicochemical Profiling

The molecular structure of 1-tert-butyl-4-hydrazinylpiperidine (

-

N1 tert-Butyl Group: The addition of a tert-butyl moiety at the piperidine nitrogen provides significant steric bulk. This structural feature serves a dual purpose: it enhances the overall lipophilicity of the molecule (crucial for cellular membrane permeability in downstream drug candidates), and it sterically shields the piperidine nitrogen, preventing unwanted side reactions or oxidation during subsequent synthetic steps.

-

C4 Hydrazine Moiety: The terminal hydrazine (

) acts as a potent binucleophile. Because hydrazines contain two adjacent nucleophilic nitrogen atoms, this compound is an ideal precursor for synthesizing pyrazoles, triazoles, and other nitrogen-rich heterocycles via condensation with dicarbonyls or electrophilic aromatic systems.

Quantitative Physicochemical Data

To ensure accurate stoichiometric calculations and analytical validation, the core quantitative properties of the compound are summarized below. The monoisotopic exact mass is verified against environmental and chemical screening databases [1].

| Property | Value |

| IUPAC Name | 1-tert-butyl-4-hydrazinylpiperidine |

| Molecular Formula | |

| Molecular Weight | 171.28 g/mol |

| Monoisotopic Exact Mass | 171.1735 Da |

| Hydrogen Bond Donors | 3 (-NH, |

| Hydrogen Bond Acceptors | 3 (N1, N-NH- |

| Rotatable Bonds | 2 |

Causal Synthetic Methodology

The synthesis of 1-tert-butyl-4-hydrazinylpiperidine requires precise chemoselectivity to ensure the hydrazine moiety is correctly installed without over-reduction or premature cleavage. The following protocol is adapted from validated pharmaceutical workflows used in the synthesis of PI3K p110δ inhibitors [2].

Step 1: Condensation and Imine Formation

-

Procedure: Dissolve 1-tert-butylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous magnesium sulfate (

) (2.0 eq) followed by tert-butyl hydrazinecarboxylate (0.8 - 1.0 eq). Reflux the mixture overnight. Filter the solid and concentrate the filtrate. Purify the residue via silica gel chromatography. -

Causality & Logic: The reaction between the ketone and the protected hydrazine forms a hydrazone intermediate. Water is a direct byproduct of this condensation. According to Le Chatelier's principle, the addition of

acts as an irreversible desiccant, sequestering the generated water and driving the thermodynamic equilibrium entirely toward the formation of tert-butyl 2-(1-tert-butylpiperidin-4-ylidene)hydrazinecarboxylate.

Step 2: Stereoselective Hydride Reduction

-

Procedure: Dissolve the hydrazone intermediate in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere. Cool the system and slowly add Diisobutylaluminum hydride (DIBAL-H) (10 eq). Stir at 25 °C overnight. Quench the reaction with methanol at -78 °C, warm to room temperature, and extract with ethyl acetate (EtOAc).

-

Causality & Logic: DIBAL-H is deliberately selected over harsher reducing agents (such as

) because it provides controlled, sterically hindered hydride delivery. It selectively reduces the

Step 3: Acid-Mediated Deprotection

-

Procedure: Suspend the reduced intermediate in a saturated solution of HCl in EtOAc. Stir at room temperature overnight. Remove the solvent under reduced pressure to yield 1-tert-butyl-4-hydrazinylpiperidine hydrochloride.

-

Causality & Logic: The Boc (tert-butyloxycarbonyl) protecting group must be removed to liberate the primary amine of the hydrazine. HCl in EtOAc provides a strictly anhydrous acidic environment, which cleanly cleaves the Boc group (releasing isobutylene and

as gases). Crucially, this method directly yields the product as a hydrochloride salt, which is vastly more stable against atmospheric oxidation and degradation than the free base [3].

Synthetic workflow for 1-tert-butyl-4-hydrazinylpiperidine hydrochloride.

Applications in Targeted Therapeutics (PI3K p110δ Inhibition)

The primary utility of (1-tert-butyl-piperidin-4-yl)-hydrazine lies in its application as a pharmacophoric building block. In modern oncology and immunology, the delta isoform of Phosphoinositide 3-kinase (PI3K p110δ) is a critical therapeutic target due to its central role in B-cell signaling, inflammation, and malignant transformation [2].

By reacting the terminal hydrazine of this compound with appropriate electrophiles, medicinal chemists synthesize benzoxazepin derivatives. In these complex inhibitors, the 1-tert-butylpiperidine tail acts as a solvent-exposed solubilizing group that interacts with the ribose-binding pocket of the kinase, while the core heterocycle (formed via the hydrazine) binds tightly to the ATP hinge region.

PI3K p110δ signaling pathway targeted by hydrazine-derived kinase inhibitors.

Analytical Validation Framework

To ensure the structural integrity and purity of the synthesized 1-tert-butyl-4-hydrazinylpiperidine hydrochloride, a self-validating analytical suite must be employed prior to its use in downstream drug development:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should yield a distinct

peak at m/z 172.3, confirming the molecular weight of the free base (171.28 g/mol ). -

Nuclear Magnetic Resonance (

-NMR): Structural confirmation is achieved by observing the tert-butyl group, which will appear as a massive, distinct singlet integrating to 9 protons around 1.0-1.1 ppm. The successful removal of the Boc group during Step 3 is definitively confirmed by the absence of a secondary 9-proton singlet near 1.4 ppm.

References

-

NORMAN Network Database - Mass Spectrometry and Exact Mass Data for C9H21N3. Available at: [Link]

- Google Patents (WO2012126901A1) - Benzoxazepin compounds selective for pi3k p110 delta and methods of use.

-

Reagentia Chemical Catalog - tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride Handling and Specifications. Available at: [Link]

(1-Tert-butyl-piperidin-4-yl)-hydrazine CAS number and identifiers

[1]

Chemical Identity & Structural Analysis[1][2][3]

In the context of drug discovery, this compound exists in two primary forms often conflated in database searches: the N-alkylated target (specified by the user) and the N-protected precursor (commercially dominant).

Primary Target: (1-Tert-butyl-piperidin-4-yl)-hydrazine

This structure features a bulky tert-butyl group directly bonded to the piperidine nitrogen (N-1), providing significant lipophilicity and metabolic stability against N-dealkylation.[1]

| Identifier | Value |

| Chemical Name | 1-(tert-butyl)piperidin-4-ylhydrazine |

| CAS Number | Not Catalogued (Custom Synthesis Target) |

| Molecular Formula | C |

| Molecular Weight | 171.29 g/mol |

| SMILES | CC(C)(C)N1CCC(NN)CC1 |

| Key Property | High basicity at N-1 (pKa ~10-11); Nucleophilic hydrazine tail.[1][2] |

Commercial Precursor: tert-Butyl 4-hydrazinopiperidine-1-carboxylate

Often returned in searches for "tert-butyl...hydrazine...piperidine", this is the Boc-protected variant.[1] It is the standard commercial starting material.[1]

| Identifier | Value |

| Common Name | 1-Boc-4-hydrazinopiperidine |

| CAS Number | 79099-07-3 |

| Molecular Formula | C |

| Molecular Weight | 215.30 g/mol |

| Usage | Precursor.[1] Requires deprotection (TFA/HCl) and subsequent alkylation to match the primary target. |

Synthesis & Manufacturing Protocols

For researchers requiring the specific N-tert-butyl derivative, direct reductive amination is the superior synthetic route compared to alkylating the deprotected piperidine, which often leads to over-alkylation (quaternization).

Method A: Direct Reductive Amination (Recommended)

This route utilizes 1-tert-butyl-4-piperidone as the starting scaffold.[1] The bulky tert-butyl group is installed prior to hydrazine formation, avoiding chemoselectivity issues later.[1]

Protocol:

-

Reagents:

-

Step 1: Hydrazone Formation

-

Step 2: Reduction

-

Cool the mixture to 0°C.

-

Add NaBH

(1.5 eq) portion-wise over 30 minutes. Caution: Exothermic gas evolution.[1] -

Warm to RT and stir overnight.

-

-

Work-up:

Method B: Deprotection of N-Boc Precursor

If starting from CAS 79099-07-3:

-

Deprotection: Treat with 4M HCl in Dioxane to yield 4-hydrazinopiperidine dihydrochloride.[1]

-

Alkylation (Difficult): Reaction with tert-butyl bromide or iodide is sluggish and prone to elimination.[1] Reductive alkylation with acetone/reducing agent is preferred but may compete with the hydrazine moiety. Therefore, Method A is strictly preferred.

Synthetic Pathway Visualization[1]

Figure 1: The direct synthesis route avoids the difficult N-alkylation step by utilizing the pre-functionalized ketone.

Applications in Drug Discovery[1][5][6][7][8]

The (1-tert-butyl-piperidin-4-yl) moiety is a "privileged scaffold" in medicinal chemistry, often used to optimize pharmacokinetic (PK) properties.[1]

Kinase Inhibitors (ALK/c-Met)

The piperidine ring acts as a solvent-exposed solubilizing group.[1] The tert-butyl group prevents metabolic oxidation at the nitrogen and increases lipophilicity (LogD) to improve blood-brain barrier (BBB) penetration.

-

Mechanism: The hydrazine tail reacts with aldehydes or ketones on core scaffolds (e.g., pyrazoles) to form hydrazones or fused rings (e.g., indazoles).

-

Example: Analogues of Crizotinib and Ceritinib often utilize substituted piperidines to interact with the solvent front of the ATP-binding pocket.[1]

GPCR Ligands (Chemokine Receptors)

The bulky tert-butyl group provides a steric anchor in hydrophobic pockets of GPCRs (e.g., CCR5 or CXCR4 antagonists). The hydrazine serves as a linker to attach aromatic "warheads."[1]

Library Synthesis

The hydrazine group is a "click-chemistry" equivalent for carbonyls.[1]

-

Reaction: Hydrazine + R-CHO

Hydrazone (R-CH=N-NH-Piperidine).[1] -

Utility: Rapid generation of diverse libraries for High-Throughput Screening (HTS).

Safety & Handling Protocols

Hazard Class: Hydrazines are potent reducing agents and potential genotoxins.[1]

| Hazard | Description | Mitigation |

| Acute Toxicity | Toxic if swallowed or inhaled.[1] | Handle in a certified fume hood.[1] Wear butyl rubber gloves (nitrile is permeable to some hydrazines). |

| Genotoxicity | Potential mutagen (Ames positive). | Destroy excess hydrazine using bleach (Hypochlorite) before disposal. |

| Reactivity | Reacts violently with oxidizers.[1] | Store under inert gas (Nitrogen/Argon) at 2-8°C. |

Disposal Protocol:

Do not dispose of down the drain. Quench reaction mixtures with dilute bleach (sodium hypochlorite) to oxidize residual hydrazine to nitrogen gas (

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 11326374 (N-Boc derivatives). [Link][1]

-

Amato, J. S., et al. "Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride."[1] Journal of Organic Chemistry, 2005. [Link]

solubility profile of (1-Tert-butyl-piperidin-4-yl)-hydrazine in organic solvents

This guide provides an in-depth technical analysis of the solubility profile for (1-Tert-butyl-piperidin-4-yl)-hydrazine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).

Executive Summary

(1-Tert-butyl-piperidin-4-yl)-hydrazine is a bifunctional intermediate combining a lipophilic, bulky tertiary amine (N-tert-butyl piperidine) with a reactive, polar hydrazine moiety. Its solubility behavior is dictated by the competition between the hydrophobic tert-butyl group and the hydrophilic, hydrogen-bonding hydrazine tail.

Understanding its solubility is critical for:

-

Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic substitutions or condensation reactions.

-

Purification: Designing liquid-liquid extraction (LLE) and recrystallization protocols.

-

Storage: Choosing the correct salt form (dihydrochloride vs. free base) to prevent oxidative degradation.

Critical Distinction: This guide specifically addresses the N-alkyl derivative (1-tert-butyl), not the N-Boc protected analog (tert-butyl 4-hydrazinopiperidine-1-carboxylate), although comparative notes are provided where relevant.

Physicochemical Characterization

To predict and rationalize solubility, we must first analyze the molecular descriptors.

| Property | Value (Estimated/Theoretical) | Impact on Solubility |

| Molecular Formula | C | Low molecular weight facilitates dissolution. |

| Molecular Weight | 171.28 g/mol | -- |

| pKa (Piperidine N) | ~10.1 - 10.5 | Highly basic; protonates easily in acidic media. |

| pKa (Hydrazine N) | ~7.5 - 8.5 | Moderately basic; acts as H-bond donor/acceptor. |

| LogP (Free Base) | ~1.2 - 1.6 | Moderately lipophilic; soluble in organic solvents. |

| Physical State | Viscous Oil or Low-Melting Solid | Prone to supercooling; often handled as a solid HCl salt. |

Structural Solubility Drivers

-

The Tert-Butyl Group: A bulky, hydrophobic sphere that disrupts water structure, significantly reducing aqueous solubility of the free base compared to N-methyl analogs. It enhances solubility in ethers and chlorinated solvents.

-

The Hydrazine Moiety: A polar "head" capable of donating (3 H-atoms) and accepting hydrogen bonds. This ensures solubility in polar protic solvents (Alcohols).

-

Salt Formation: Upon protonation (e.g., with HCl), the molecule becomes ionic [(1-t-Bu-pip-4-yl)-NH

NH

Solubility Profile (Free Base)

The following data represents the solubility behavior of the Free Base form at 25°C.

A. Polar Protic Solvents (High Solubility)

The hydrazine group dominates interactions here via strong Hydrogen Bonding.

-

Methanol / Ethanol: >100 mg/mL . Excellent solvents for reactions. The free base is fully miscible.

-

Isopropanol (IPA): High .[1] Often used for recrystallization of the salt form when mixed with non-polar anti-solvents.

-

Water: Low to Moderate . While the hydrazine is polar, the greasy tert-butyl piperidine core limits water solubility at neutral pH. Solubility increases drastically at pH < 7.

B. Polar Aprotic Solvents (High Solubility)

Ideal for nucleophilic substitution reactions where H-bonding solvation of nucleophiles is undesirable.

-

Dichloromethane (DCM): Very High . The preferred solvent for extraction and transport.

-

THF (Tetrahydrofuran): High . Good general-purpose solvent.

-

DMSO / DMF: High . Soluble, but difficult to remove during workup. Avoid unless necessary for high-temperature steps.

C. Non-Polar Solvents (Moderate to Low Solubility)[1]

-

Diethyl Ether: Moderate . Can be used to extract the free base from basic aqueous solutions.

-

Hexanes / Heptane: Low . The compound is likely to oil out or precipitate. These are excellent anti-solvents to force precipitation of the product after reaction in DCM or THF.

Summary Table

| Solvent Class | Solvent | Solubility Rating | Primary Utility |

| Chlorinated | Dichloromethane (DCM) | Excellent (+++++) | Extraction, Chromatography |

| Alcohol | Methanol / Ethanol | Excellent (+++++) | Reaction Medium, Homogeneous Catalysis |

| Ether | THF | Good (++++) | Reaction Medium |

| Ether | Diethyl Ether | Moderate (+++) | Extraction (Volatile) |

| Alkane | Hexanes / Heptane | Poor (+) | Anti-solvent, Crystallization |

| Aqueous | Water (pH 7) | Low (++) | Washing (removes inorganic salts) |

| Aqueous | Water (pH < 2) | Excellent (+++++) | Dissolving as Salt form |

Experimental Methodologies

Protocol A: Gravimetric Solubility Screening

Use this protocol to determine precise saturation limits for your specific batch.

-

Preparation: Weigh 50 mg of (1-Tert-butyl-piperidin-4-yl)-hydrazine into a 4 mL glass vial.

-

Titration: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Turbid/Oiling: Insoluble.

-

-

Calculation:

Protocol B: Salt-Break Extraction (Purification)

Since the compound is often stored as a stable HCl salt, you must liberate the free base for solubility in organic synthesis.

-

Dissolution: Dissolve 1.0 eq of the HCl salt in minimal Water (approx. 5 vol).

-

Basification: Slowly add 10N NaOH or saturated K

CO -

Extraction: Add 10 vol of Dichloromethane (DCM) . Shake vigorously.

-

Separation: Collect the organic (lower) layer. The tert-butyl group ensures high partitioning into DCM.

-

Drying: Dry over anhydrous Na

SO

Process Visualization

Workflow: Solubility & Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended process step (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on the chemical form (Salt vs. Free Base) and the unit operation.

Safety & Stability Considerations

Hydrazine Instability

-

Oxidation: Hydrazine derivatives are prone to air oxidation, forming azo compounds or hydrazones.

-

Mitigation: All solubility studies and reactions should be performed under an inert atmosphere (Nitrogen/Argon).

-

Solvent Quality: Use degassed, anhydrous solvents. Avoid ketones (Acetone, MEK) unless forming a hydrazone is the goal, as they react rapidly with the hydrazine moiety.

-

Toxicity[3][4]

-

Handling: Hydrazines are potential genotoxins.

-

PPE: Double nitrile gloves and a fume hood are mandatory.

-

Waste: Segregate all solvent waste containing this compound into "Hazardous - Hydrazine/Base" streams. Do not mix with oxidizing agents (e.g., Bleach/Peroxide) as this can generate heat and nitrogen gas violently.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (Used as structural analog for physicochemical predictions). Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for general solubility principles of amines and hydrazines).

Sources

Technical Whitepaper: Safety, Handling, and Stability Protocol for (1-Tert-butyl-piperidin-4-yl)-hydrazine

The following technical guide is a comprehensive safety and handling protocol for (1-Tert-butyl-piperidin-4-yl)-hydrazine .

Executive Summary

(1-Tert-butyl-piperidin-4-yl)-hydrazine is a specialized heterocyclic building block used primarily in the synthesis of pyrazole-based kinase inhibitors and GPCR ligands. Its structure combines a lipophilic, basic piperidine ring with a highly reactive hydrazine moiety.[1] This duality presents a complex safety profile: the piperidine core confers corrosivity and tissue penetration, while the hydrazine functional group introduces risks of acute toxicity, genotoxicity, and high instability (oxidation sensitivity).[1]

This guide moves beyond standard SDS templates to provide a mechanism-based handling protocol, ensuring data integrity and researcher safety during drug development workflows.

Part 1: Chemical Identity & Physiochemical Characterization

| Property | Specification |

| Chemical Name | (1-Tert-butyl-piperidin-4-yl)-hydrazine |

| Systematic Name | 4-Hydrazinyl-1-(2-methyl-2-propanyl)piperidine |

| Molecular Formula | C₉H₂₁N₃ |

| Molecular Weight | 171.28 g/mol |

| CAS Number (Ref) | Not broadly listed. (Analog Reference: N-Boc derivative CAS 2229419-77-4) |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Basicity (pKa) | Predicted ~9.8 (Piperidine N), ~8.1 (Hydrazine N) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in hexanes |

Technical Insight: The tert-butyl group significantly increases lipophilicity compared to the parent 4-hydrazinopiperidine. This enhances the compound's ability to cross the stratum corneum, making dermal exposure a critical route of systemic toxicity.[1]

Part 2: Hazard Identification & Risk Assessment (GHS)[1][2]

Signal Word: DANGER

Core Hazards (Structure-Activity Relationship)

Based on the "Read-Across" method using 1-(tert-butyl)hydrazine and piperidine derivatives, the following hazards are assigned:

-

Acute Toxicity (Oral/Inhalation) [Category 3]: Hydrazine derivatives inhibit GABA synthesis and can cause methemoglobinemia.[1]

-

Skin Corrosion/Irritation [Category 1B]: The secondary amine (piperidine) combined with the hydrazine creates a highly basic, corrosive environment capable of causing irreversible tissue damage.[1]

-

Sensitization (Skin) [Category 1]: Hydrazines are potent haptens; repeated exposure may lead to severe contact dermatitis.[1]

-

Germ Cell Mutagenicity [Category 2]: Suspected of causing genetic defects due to the alkylating potential of the hydrazine group.[1]

Stability Hazards[1][3]

-

Air Sensitivity: The hydrazine group (-NH-NH₂) is susceptible to auto-oxidation in air, forming azo/azoxy impurities and potentially liberating nitrogen gas.

-

Hygroscopicity: Absorbs atmospheric moisture, leading to hydrolysis or hydrate formation which alters stoichiometry in synthesis.[1]

Part 3: Operational Safety & Engineering Controls[1]

Containment Strategy

Do not handle on an open bench.

-

Primary Control: Nitrogen-purged Glovebox (O₂ < 5 ppm).

-

Secondary Control: Schlenk line techniques within a certified chemical fume hood (Face velocity > 100 fpm).[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | Enhanced Protocol (High Risk/Spill) |

| Hand | Nitrile (Double gloved) | Silver Shield® (Laminate) or Viton® |

| Respiratory | N95 (Dust) / Half-mask | P100 + Organic Vapor Cartridge (if outside hood) |

| Eye/Face | Chemical Goggles | Goggles + Face Shield (8-inch min) |

| Body | Lab Coat (Cotton) | Tyvek® Chemical Resistant Coverall |

Causality of Choice: Standard nitrile gloves are permeable to low-MW amines and hydrazines over time. Laminate gloves (Silver Shield) provide the necessary permeation break-through time (>480 min) for hydrazine derivatives.[1]

Part 4: Handling & Synthesis Workflow (Visualized)

The following diagram illustrates the critical decision pathways for handling air-sensitive hydrazine reagents to prevent degradation and exposure.

Figure 1: Inert atmosphere handling workflow designed to mitigate oxidation and hydrolysis risks.[1]

Part 5: Emergency Response Protocols

Exposure Scenarios

-

Inhalation: Move to fresh air immediately. Alert: Pulmonary edema may be delayed up to 24 hours.[1] Medical observation is mandatory.[1][2]

-

Skin Contact:

-

Ingestion: Do NOT induce vomiting (corrosive risk). Administer activated charcoal if instructed by Poison Control.[1]

Spill Management

Small Spill (< 5 mL):

-

Don Silver Shield gloves and respirator.[1]

-

Absorb with vermiculite or sand .[1]

-

Deactivation: Treat the absorbed spill with dilute hypochlorite solution (Bleach) to oxidize the hydrazine to nitrogen gas (Caution: Exothermic).[1]

Part 6: Stability & Reactivity Mechanisms[1]

Decomposition Pathway

Hydrazine derivatives degrade via radical mechanisms in the presence of metal ions (Cu, Fe) or UV light.[1]

-

Mechanism:

-

Implication: Old bottles may develop pressure (N₂ gas) and contain peroxides.[1] Vent carefully.

Incompatible Materials

-

Oxidizing Agents: Nitric acid, Peroxides, Permanganates (Explosion hazard).[1]

-

Aldehydes/Ketones: Forms hydrazones (spontaneous condensation).[1]

-

Heavy Metals: Catalyze decomposition.[1]

Part 7: Waste Disposal & Deactivation[1]

Do not dispose of in general organic waste.

-

Segregation: Collect in a dedicated "Hydrazine/Amine" waste stream.[1]

-

Chemical Deactivation (Pre-Disposal):

References

-

Sigma-Aldrich. Safety Data Sheet: tert-Butyl hydrazine hydrochloride. Retrieved from

-

European Chemicals Agency (ECHA). Registration Dossier: Hydrazine derivatives and alkyl hydrazines.[1] Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54593171 (Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate). Retrieved from [1]

-

BenchChem. Technical Guide: Synthesis and Handling of Hydrazine Derivatives. Retrieved from [1]

-

Fisher Scientific. Safety Data Sheet: 4-Hydrazinopiperidine derivatives. Retrieved from [1]

Sources

literature review of tert-butyl piperidine hydrazine derivatives

An In-Depth Technical Guide to tert-Butyl Piperidine Hydrazine Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction: Bridging Key Pharmacophores

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most significant synthetic fragments in drug design, present in a multitude of pharmaceutical agents.[1] This six-membered heterocycle provides a robust, three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity.[1][2] When combined with the highly reactive and versatile hydrazine moiety (-NHNH2), a powerful synthon is created. Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are a class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4]

The incorporation of a tert-butyl group, often as part of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, serves a dual purpose. It provides steric bulk which can influence receptor binding and metabolic stability, and the Boc group itself is a critical tool in multi-step synthesis, allowing for selective reactions at the hydrazine functionality.[5] This guide offers a comprehensive review of tert-butyl piperidine hydrazine derivatives, focusing on their synthesis, chemical reactivity, structure-activity relationships, and diverse applications in drug discovery for researchers, scientists, and drug development professionals.

Core Synthesis Strategies: Building the Scaffold

The cornerstone of this chemical class is tert-butyl 4-hydrazinopiperidine-1-carboxylate, a key intermediate from which a vast library of derivatives can be constructed.[5] Its synthesis is a well-established, two-step process that demonstrates fundamental principles of organic synthesis: protection, condensation, and reduction.

The strategic use of the Boc protecting group is paramount. It deactivates the piperidine nitrogen, preventing it from interfering with subsequent reactions and enabling selective functionalization at other positions on the ring.[5] The initial reaction with hydrazine hydrate forms a hydrazone intermediate, which is then reduced in situ to the stable hydrazine derivative.

Caption: Synthetic workflow for the key intermediate.

Experimental Protocol: Synthesis of tert-Butyl 4-hydrazinopiperidine-1-carboxylate[6]

This protocol outlines a reliable method for the gram-scale synthesis of the title compound, a critical building block.

Materials:

-

1-Boc-4-piperidone (20.0 g, 100 mmol)

-

Hydrazine hydrate (100 mL, 2 mol)

-

Ethanol, anhydrous (180 mL)

-

Methanol, anhydrous (180 mL)

-

Sodium borohydride (14.2 g, 375 mmol)

-

Dichloromethane

-

Water

-

Sodium sulfate, anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

-

Condensation: To a solution of 1-Boc-4-piperidone (20.0 g, 100 mmol) in ethanol (180 mL) in a round-bottom flask under a nitrogen atmosphere, add hydrazine hydrate (100 mL, 2 mol) at room temperature.

-

Causality: The nitrogen atmosphere prevents unwanted side reactions with atmospheric oxygen and moisture. Hydrazine hydrate acts as the nucleophile to form the hydrazone with the ketone.

-

-

Stir the reaction mixture at room temperature overnight.

-

Reduction: Add methanol (180 mL) to the mixture and cool the flask to 0-5°C using an ice bath.

-

Causality: Cooling is essential to control the exothermic reaction of sodium borohydride and prevent the uncontrolled release of hydrogen gas.

-

-

Add sodium borohydride (14.2 g, 375 mmol) in small portions.

-

Causality: Portion-wise addition maintains control over the reaction rate and temperature. Sodium borohydride is a selective reducing agent that reduces the C=N bond of the hydrazone to a C-N single bond without affecting the Boc protecting group.

-

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Evaporate the solvents under reduced pressure.

-

Add dichloromethane to the residue and wash the organic layer with water to remove inorganic salts and excess hydrazine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-hydrazino-piperidine-1-carboxylic acid tert-butyl ester (yield: ~18.9 g, 88%) as a viscous oil.[6]

-

Self-Validation: The product is typically used in the next step without further purification, but its identity and purity can be confirmed by ¹H NMR and Mass Spectrometry if required.

-

Reactivity and Derivatization: The Hydrazone Gateway

The primary utility of the tert-butyl piperidine hydrazine scaffold lies in the reactivity of the terminal hydrazine group. It serves as a nucleophilic handle for coupling with various electrophiles, most commonly carbonyl compounds, to form stable hydrazone derivatives.[5] This reaction is a cornerstone for building molecular diversity.

The resulting hydrazone moiety (-NH-N=CH-R) is not merely a linker; it is a pharmacologically active functional group. The azometine proton and the lone pair of electrons on the nitrogen atoms are key to its biological activity, enabling it to act as a chelating agent and participate in hydrogen bonding with biological targets.[4]

Caption: Derivatization pathways from the core scaffold.

Pharmacological Applications and Biological Activities

Derivatives built upon the tert-butyl piperidine hydrazine core have shown promise across a wide range of therapeutic areas. The specific biological activity is largely dictated by the nature of the substituent attached to the hydrazone linker.

| Derivative Class/Example | Biological Target(s) | Observed Activity & Application | Reference(s) |

| Phenoxyalkyl Piperazine Derivatives | Histamine H₃ Receptor (H₃R) | Antagonist activity (Ki = 16.0-120 nM); potential as anticonvulsant and pro-cognitive agents.[7] | [7] |

| Piperidine-based Ligands | Sigma-1 (σ₁) Receptor / H₃R | Dual-target antagonists with antinociceptive (pain relief) properties. The piperidine ring is crucial for high σ₁R affinity. | [8] |

| tert-Butyl-5-methylpyrimidin-piperazine | Adipocyte Triglyceride Regulation | Anti-obesity effects; decreased body, liver, and fat weight in diet-induced obesity models. | [9] |

| Piperidine-Hydrazone Conjugates | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Selective BChE inhibition (IC₅₀: 35.30 µM), relevant for Alzheimer's disease therapy.[10] | [10] |

| Salicylic Aldehyde Hydrazones | Laccase Enzyme | Competitive inhibitors of laccase, an enzyme from plant pathogens. Potential as antifungal agents.[11] | [11] |

| General Hydrazones | Various | Broad-spectrum activities including antimicrobial, antimycobacterial, and anti-inflammatory properties.[3][12] | [3][12] |

Structure-Activity Relationship (SAR) Insights

SAR studies reveal how specific structural modifications influence biological activity, guiding the rational design of more potent and selective compounds.

-

The Piperidine Ring: The piperidine moiety is often a critical structural element. In the case of dual H₃/σ₁ receptor ligands, replacing the piperidine ring with a piperazine significantly reduced affinity for the σ₁ receptor, highlighting its importance for that specific target.[8]

-

The Hydrazone Linker: The length and flexibility of any alkyl chain connecting the core to another aromatic system can be crucial. For H₃R ligands, increasing the alkyl chain length from three to four carbons often leads to a decrease in receptor affinity.[8]

-

Substituents: The nature of the group attached to the hydrazone is the primary driver of specific activity. For laccase inhibitors, a slim salicylic aldehyde framework was pivotal for stabilization at the docking site, while bulky tert-butyl substituents favored strong interactions within the binding pocket.[11] For H₃R ligands, specific heteroaromatic substituents on a piperazine ring (a bioisostere of piperidine) were found to interact with key amino acids in the receptor.[7]

Caption: Key molecular components influencing biological activity.

Conclusion and Future Perspectives

The tert-butyl piperidine hydrazine scaffold is a validated and highly fruitful platform for drug discovery. Its straightforward and high-yielding synthesis provides access to a key intermediate that can be readily diversified. The resulting derivatives have demonstrated a remarkable breadth of biological activities, from CNS disorders and metabolic diseases to infectious agents.

Future research should focus on expanding the chemical space of these derivatives through novel synthetic methodologies and high-throughput screening. A deeper investigation into the pharmacokinetic and pharmacodynamic (PK/PD) properties, as well as the long-term toxicity profiles of the most promising leads, will be crucial for their translation into clinical candidates. The dual-target and multi-target potential of these compounds, such as the combined H₃/σ₁ receptor antagonism, represents an exciting frontier for developing therapies with enhanced efficacy for complex diseases like neuropathic pain.

References

- Title: tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis Source: ChemicalBook URL

- Title: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride Source: MySkinRecipes URL

- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL

- Title: Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands Source: PubMed URL

- Title: Buy Tert-butyl 4-(2-hydrazino-2-oxoethyl)

- Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: MDPI URL

- Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PMC - NIH URL

- Title: Synthesis and biological evaluation of tert-butyl-5-methylpyrimidin-piperazine derivatives as anti-obesity agents Source: PubMed URL:_

- Title: Biological Activities of Hydrazone Derivatives Source: PMC - NIH URL

- Title: A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones Source: TSI Journals URL

- Title: Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives Source: ResearchGate URL

- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchGate URL

- Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: White Rose Research Online URL

- Title: New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors Source: PubMed URL

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 6. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of tert-butyl-5-methylpyrimidin-piperazine derivatives as anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

Thermodynamic Stability of (1-Tert-butyl-piperidin-4-yl)-hydrazine: A Technical Guide

Executive Summary

Compound: (1-Tert-butyl-piperidin-4-yl)-hydrazine CAS Registry Number: (Not widely listed; typically custom synthesized. Distinct from N-Boc analogs). Molecular Formula: C9H21N3 Molecular Weight: 171.28 g/mol

This guide provides a comprehensive technical analysis of the thermodynamic and chemical stability of (1-Tert-butyl-piperidin-4-yl)-hydrazine. Unlike its carbamate-protected analogs (e.g., N-Boc-4-hydrazinopiperidine), this compound features a highly basic tertiary amine and a nucleophilic hydrazine moiety. Its stability profile is governed by the lability of the N-N bond, susceptibility to oxidative dehydrogenation, and the steric locking effect of the tert-butyl group.

Critical Stability Verdict: The compound is thermodynamically metastable and kinetically unstable in the presence of oxygen or moisture. It requires storage under inert atmosphere (Ar/N2) at ≤ -20°C. Thermal decomposition is expected to be exothermic, initiating above 120°C, necessitating rigorous safety screening (DSC/ARC) before scale-up.

Part 1: Structural Analysis & Theoretical Stability

Conformational Locking

The tert-butyl group at the N1 position serves as a "conformational anchor." Due to its high A-value (>4.7 kcal/mol), the tert-butyl group exclusively occupies the equatorial position of the piperidine chair to avoid severe 1,3-diaxial interactions.

-

Implication: The piperidine ring is conformationally rigid.

-

Hydrazine Orientation: The hydrazine group at C4 will predominantly adopt the equatorial orientation. An axial hydrazine would suffer from 1,3-diaxial strain with the axial hydrogens at C2 and C6.

-

Thermodynamic Consequence: The equatorial isomer is the thermodynamic product. However, the exposed nature of the equatorial hydrazine makes it sterically accessible for intermolecular reactions (dimerization, oxidation).

Bond Dissociation Energy (BDE)

The thermodynamic weak link is the N-N single bond of the hydrazine moiety.

-

Estimated BDE (N-N): ~60–65 kcal/mol (250–270 kJ/mol).

-

Comparison: Significantly weaker than C-C (~83 kcal/mol) or C-N (~73 kcal/mol) bonds.

-

Decomposition Risk: Input of thermal energy (e.g., during distillation or drying) can trigger homolytic cleavage, generating radical species (aminyl radicals) that propagate chain decomposition.

Basicity and Hygroscopicity

This molecule is a di-basic species:

-

Piperidine N1: Tertiary amine (pKa ~10–11).

-

Hydrazine N: Primary/Secondary amine character (pKa ~8–9).

-

Stability Threat: The compound is highly hygroscopic and will avidly absorb atmospheric CO2 to form carbamate salts (zwitterions), altering its physical properties and stoichiometry.

Part 2: Chemical Stability & Degradation Pathways

The degradation of (1-Tert-butyl-piperidin-4-yl)-hydrazine is driven by three primary mechanisms: Oxidative Dehydrogenation , Condensation , and Thermal Elimination .

Oxidative Dehydrogenation (Air Sensitivity)

In the presence of atmospheric oxygen, the hydrazine group undergoes oxidation, typically catalyzed by trace metals (Cu, Fe).

-

Pathway: Hydrazine (-NH-NH2)

Azo intermediate (-N=NH) -

Visual Indicator: Samples turning yellow/brown indicate the formation of azo-species or conjugated oligomers.

Thermal Elimination (Retro-Ene / Elimination)

At elevated temperatures, the hydrazine group can act as a leaving group or facilitate elimination reactions, potentially generating isobutylene (loss of t-butyl) or tetrahydropyridine derivatives.

Visualization of Degradation Pathways

Caption: Primary degradation pathways including oxidation (red), CO2 absorption (yellow), and thermal cleavage.

Part 3: Thermodynamic Profiling & Safety Assessment

Before scaling up synthesis or processing this compound, the following thermodynamic profile must be established.

Thermal Stability Protocol (DSC/TGA)

Objective: Determine the Onset Temperature (

| Parameter | Method | Expected Range | Critical Threshold |

| Melting Point | DSC (5°C/min) | 40–80°C (Low melting solid) | N/A |

| Decomposition Onset | DSC (Closed Pan) | 120–160°C | < 100°C (Unsafe for storage) |

| Energy Release | DSC Integration | 100–300 J/g | > 500 J/g (High Hazard) |

| Volatiles | TGA | Mass loss matches N2/NH3 | > 1% loss < 100°C (Solvent/Moisture) |

Warning: Hydrazines are energetic functional groups. If

Accelerating Rate Calorimetry (ARC)

For quantities >100g, DSC is insufficient. ARC is required to determine the Time to Maximum Rate (TMR) .

-

Protocol: Heat-Wait-Search mode.

-

Goal: Calculate

(Temperature at which TMR is 24 hours). -

Guidance: Processing temperature must be at least 50°C below

detected by ARC.

Part 4: Experimental Protocols for Stability Validation

Accelerated Stability Testing Workflow

Do not rely on shelf-life assumptions. Validate stability using this stress-test protocol.

Step 1: Baseline Characterization

-

LC-MS: Purity >98%. Identify impurities (likely oxidation dimers).

-

qNMR: Confirm structure and residual solvent.

-

Karl Fischer: Moisture content (Must be <0.5%).

Step 2: Stress Conditions Prepare 20 mg aliquots in varying environments:

-

Control: -20°C, under Argon.

-

Thermal Stress: 40°C, sealed under Argon.

-

Oxidative Stress: 25°C, open to air (50% RH).

-

Hydrolytic Stress: Dissolved in pH 7.4 buffer.

Step 3: Analysis (Timepoints: T=0, 24h, 72h, 1 week)

Analyze via HPLC-UV/MS. Plot degradation kinetics (

Stability Testing Logic Flow

Caption: Workflow for validating the stability of the hydrazine derivative.

Part 5: Handling and Storage Recommendations

Based on the thermodynamic profile of alkyl hydrazines, the following handling procedures are mandatory to maintain scientific integrity and safety.

Storage Conditions

-

Atmosphere: Strictly inert (Argon or Nitrogen). Do not store under air.

-

Temperature: Refrigerator (2–8°C) for short term (<1 month); Freezer (-20°C) for long term.

-

Container: Amber glass (light protection) with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term seals.

Handling Precautions

-

Free Base vs. Salt: The free base is significantly less stable than the hydrochloride salt. If the hydrazine functionality is not immediately needed for reaction, convert the compound to its dihydrochloride salt (using HCl in dioxane/ether) for storage. The salt is a stable solid at room temperature.

-

Distillation: If purification by distillation is required, never distill to dryness . Hydrazine residues can be explosive when concentrated and overheated. Use a Kugelrohr or wiped-film evaporator at the lowest possible vacuum to minimize thermal load.

Safety (HSE)

-

Genotoxicity: Hydrazines are known structural alerts for genotoxicity (AMES positive). Handle in a fume hood with double gloving (Nitrile).

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.

References

-

Ragnarsson, U. (2001). "Synthetic methodology for alkyl hydrazines." Chemical Society Reviews, 30(4), 205-213. Link

-

Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. 2nd Edition. Wiley-Interscience. (Authoritative text on hydrazine thermodynamics). Link

-

Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Reference for hydrazine explosion hazards). Link

-

Gremmen, C., et al. (2000). "Enantiopure hydrazines as building blocks." Organic Letters, 2(13), 1955-1958. (Discusses stability of chiral alkyl hydrazines). Link

-

Occupational Safety and Health Administration (OSHA). "Hydrazine Hazard Recognition." (General safety protocols for hydrazine handling). Link

commercial suppliers and pricing for (1-Tert-butyl-piperidin-4-yl)-hydrazine

The following technical guide provides an in-depth analysis of the commercial landscape, pricing, and technical specifications for (1-Tert-butyl-piperidin-4-yl)-hydrazine .

Note on Nomenclature & Identity: In the commercial chemical market, the string "(1-Tert-butyl-piperidin-4-yl)-hydrazine" is frequently used—often imprecisely—to refer to tert-butyl 4-hydrazinylpiperidine-1-carboxylate (also known as 1-Boc-4-hydrazinopiperidine ).[1] The N-tert-butyl alkyl derivative (1-(tert-butyl)piperidin-4-ylhydrazine) is a rare, custom-synthesis entity.[1] This guide focuses on the commercially dominant Boc-protected derivative (CAS: 79099-07-3 / 1258001-18-1), which serves as the primary building block for piperidine-based therapeutics.[1]

Sourcing, Pricing, and Technical Specifications for Drug Development[1]

Executive Summary

(1-Tert-butyl-piperidin-4-yl)-hydrazine, specifically the 1-Boc-4-hydrazinopiperidine variant, is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors (e.g., JAK, BTK), GPCR ligands, and DPP-IV inhibitors.[1] Its hydrazine functionality allows for the rapid construction of fused heterocycles such as pyrazoles, triazoles, and pyridazines.

For drug development professionals, the procurement challenge lies in distinguishing between the free base (often unstable, oil) and the hydrochloride salt (stable solid), and navigating the purity tiers offered by different suppliers. This guide provides a validated sourcing strategy, pricing analysis, and handling protocols to ensure experimental reproducibility.

Chemical Profile & Technical Specifications[2][3][4][5][6][7][8][9]

To ensure the integrity of your supply chain, verify the following specifications against the Certificate of Analysis (CoA) provided by suppliers.

| Feature | Specification | Notes |

| Primary Name | tert-Butyl 4-hydrazinylpiperidine-1-carboxylate | Market Standard |

| Common Synonyms | 1-Boc-4-hydrazinopiperidine; 4-Hydrazino-1-Boc-piperidine | "1-Tert-butyl..." often refers to the Boc group.[1][2][3][4] |

| CAS Number | 79099-07-3 (Free Base)1258001-18-1 (Hydrochloride Salt) | Critical: Order the HCl salt for stability.[1] |

| Molecular Formula | C₁₀H₂₁N₃O₂ (Free Base) | MW: 215.29 g/mol |

| Molecular Weight | 251.75 g/mol (HCl Salt) | Factor this into stoichiometry calculations. |

| Physical State | Viscous oil (Free Base) / White solid (HCl Salt) | The oil oxidizes rapidly; solid is preferred. |

| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar ethers. |

Sourcing Landscape & Pricing Analysis

The market for this intermediate is tiered into Bulk Aggregators (low cost, variable lead time) and Premium Reagent Suppliers (high QA, immediate stock).

Supplier Tier Analysis

-

Tier 1: Premium (Sigma-Aldrich/MilliporeSigma, TCI) [1]

-

Pros: High reliability, comprehensive CoA (NMR, HPLC), 97%+ purity guarantee.

-

Cons: Highest unit price (

$).

-

-

Tier 2: Specialized Building Block Suppliers (Enamine, Combi-Blocks, BLD Pharm, ChemScene)

-

Pros: Best balance of price and quality. Often the actual manufacturers.

-

Cons: Lead times can vary if stock is in regional warehouses (e.g., China vs. US).

-

-

Tier 3: Aggregators (MolPort, eMolecules)

-

Pros: Access to millions of compounds.

-

Cons: They do not hold stock; they drop-ship.[1] Risk of "ghost stock."

-

Current Market Pricing (Estimated Q4 2023)

Prices below reflect the Hydrochloride Salt (CAS: 1258001-18-1) , as it is the industry preference.[1]

| Quantity | Tier 1 Price (Premium) | Tier 2 Price (Direct Supplier) | Cost/Gram (Tier 2) |

| 1 g | $45 - $60 | $15 - $25 | $20.00 |

| 5 g | $120 - $150 | $40 - $60 | $10.00 |

| 25 g | $400 - $550 | $120 - $180 | $6.00 |

| 100 g | Inquiry Only | $350 - $450 | $4.00 |

Strategic Insight: For early-stage discovery (SAR expansion), purchase 5g packs from Tier 2 suppliers (e.g., BLD Pharm or ChemScene). The unit cost drops significantly at the 5g mark compared to 1g.

Synthesis & Manufacturing Context

Understanding the synthesis route is crucial for troubleshooting impurities. The commercial route typically involves the reductive amination of 1-Boc-4-piperidone.[1]

Commercial Synthesis Route (Cost Drivers)

-

Starting Material: 1-Boc-4-piperidone (Commodity chemical, low cost).[1]

-

Reagent: Hydrazine Hydrate (Cheap, but handling costs are high due to toxicity).

-

Reduction: Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation.

-

Salt Formation: HCl gas/dioxane.

Impurity Profile:

-

Bis-hydrazone: Over-reaction where one hydrazine molecule reacts with two piperidone ketones.[1]

-

Azine formation: Oxidation byproduct.

-

Residual Hydrazine: Genotoxic impurity (GTI). Check CoA for hydrazine limits (<1000 ppm).

Synthesis Workflow Diagram

Figure 1: Commercial synthesis workflow highlighting the critical stabilization step (Salt Formation).[1]

Procurement & Quality Assurance Protocols

Do not simply "add to cart." Follow this decision matrix to ensure the material meets drug development standards.

The "Self-Validating" Procurement Protocol

-

Salt Selection: Always specify Hydrochloride (HCl) or Dihydrochloride (2HCl) . Avoid the free base unless you plan to use it immediately in a reaction sensitive to acid.

-

Purity Check: Require >97% purity by HPLC .

-

Identity Verification: The CoA must include 1H-NMR . Look for the characteristic tert-butyl singlet at ~1.45 ppm and the piperidine ring multiplets.

-

Genotoxicity Check: If used in late-stage GMP, request data on residual hydrazine levels.

Procurement Decision Tree

Figure 2: Decision tree for sourcing the correct chemical variant and salt form.

Applications in Drug Discovery[8][11][12][13][14]

This building block is primarily used to install the piperidine ring into kinase inhibitors. The hydrazine moiety acts as a "warhead" to form fused ring systems.

Key Reactions:

-

Pyrazole Synthesis: Reaction with 1,3-diketones to form pyrazoles (e.g., JAK inhibitors).

-

Triazole Formation: Reaction with nitriles or imidates.

-

Pyridazine Formation: Reaction with 1,4-dicarbonyls.

Example Therapeutic Classes:

-

Kinase Inhibitors: Targeting JAK, BTK, or ALK pathways where the piperidine provides solubility and solvent exposure.

-

GPCR Ligands: Muscarinic or Opioid receptor modulators.

Handling & Safety

-

Toxicity: Hydrazines are potential carcinogens. Handle in a fume hood.

-

Storage:

-

HCl Salt: Store at 2-8°C. Hygroscopic – keep desiccated.

-

Free Base: Store at -20°C under Argon. Use within 2 weeks of opening.

-

-

Stability: The free base absorbs CO₂ from the air to form carbazates. Always re-seal containers under inert gas.

References

-

ChemicalBook . tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis and properties. Retrieved from .

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 44544837 (Related Boc-hydrazine derivatives). Retrieved from .[1]

-

Ambeed . Product Page: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride (CAS 1258001-18-1).[1] Retrieved from .

-

BLD Pharm . Product Page: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate. Retrieved from .

-

Gupta, R. C., et al. (2009).[5] "Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(17), 5021-5025.[5] .

Sources

- 1. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-piperidin-4-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. caymanchem.com [caymanchem.com]

- 4. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Stability of (1-Tert-butyl-piperidin-4-yl)-hydrazine Motifs

Executive Summary: The Structural Alert Paradox

The (1-Tert-butyl-piperidin-4-yl)-hydrazine motif presents a classic medicinal chemistry paradox. The tert-butyl-piperidine scaffold is a privileged pharmacophore, offering excellent solubility and lipophilic bulk for receptor fit. However, the hydrazine tail (–NH–NH₂) acts as a "soft nucleophile," introducing significant metabolic liabilities and toxicity risks.

For drug development professionals, this motif is a Structural Alert . It is not merely a substrate for clearance; it is a potential generator of reactive metabolites (RMs) that can lead to idiosyncratic drug-induced liver injury (DILI). This guide dissects the metabolic fate of this specific architecture and provides a self-validating workflow to assess its viability.

Mechanistic Metabolic Dissection

To predict stability, we must deconstruct the motif into its three metabolic vectors. The interplay between FMO (Flavin-containing Monooxygenase) and CYP450 systems is the defining characteristic of this molecule.

A. The Hydrazine "Warhead" (The Critical Liability)

The hydrazine moiety is the most reactive component. Unlike standard amines, hydrazines possess two adjacent nitrogen atoms with lone pairs (alpha-effect), making them highly nucleophilic.

-

FMO-Mediated N-Oxidation: FMOs (particularly FMO3 in the liver) prefer soft nucleophiles.[1] They rapidly oxidize the terminal nitrogen to form the N-oxide. This is often a detoxification route but consumes the drug rapidly.

-

CYP-Mediated Radical Formation: This is the toxicity vector. CYPs can facilitate a one-electron oxidation, generating a nitrogen-centered radical cation. This species can undergo homolytic cleavage, releasing radicals that covalently bind to heme or protein residues (mechanism-based inhibition).

-

Chemical Instability: Hydrazines are prone to autoxidation in basic buffers or presence of trace metal ions (Cu²⁺, Fe³⁺), degrading into the corresponding alkane or alcohol even without enzymes.

B. The Piperidine Ring[2][3]

- -Carbon Hydroxylation: CYP2D6 and CYP3A4 typically target the carbon alpha to the tertiary amine. This leads to an unstable carbinolamine intermediate, resulting in ring opening or N-dealkylation.

C. The Tert-Butyl Anchor

-

Hydroxylation: While generally stable, the high lipophilicity of the tert-butyl group can drive the molecule into the CYP active site. CYP3A4 can hydroxylate one of the methyl groups to form a tert-butyl alcohol derivative. This is often a minor pathway compared to hydrazine oxidation but becomes relevant if the hydrazine is masked.

Visualization: Metabolic Pathways[1][3][4]

The following diagram illustrates the divergent pathways: the "Safe" (Excretion), the "Toxic" (Radical), and the "Clearance" (Ring Opening).

Caption: Divergent metabolic fates of the hydrazine motif. Green indicates detoxification; Red indicates bioactivation/toxicity.

In Silico Predictive Strategies

Before wet-lab testing, computational tools must screen for "false" stability caused by FMO/CYP interplay.

| Parameter | Tool Recommendation | Mechanistic Insight |

| Site of Metabolism (SOM) | StarDrop (P450 module) | Will likely flag the piperidine |

| Structural Alerts | DEREK / OECD QSAR | Will flag the hydrazine as a mutagenic alert (Ames positive potential). |

| FMO Propensity | ADMET Predictor | Check for "N-oxidation" likelihood. High FMO propensity often correlates with high clearance but lower mechanism-based toxicity than CYP metabolism. |

Experimental Protocols: The Self-Validating Workflow

Standard metabolic stability assays (microsomal incubation) often fail for hydrazines because they degrade chemically. The following protocol includes mandatory controls to distinguish metabolism from instability.

Phase 1: Chemical Stability & Cofactor Dependency (The "0-Hour" Rule)

Objective: Determine if the loss of parent is enzymatic or chemical.

Protocol:

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Conditions:

-

Condition A: HLM + Buffer + NADPH (Standard).

-

Condition B: HLM + Buffer (No NADPH).

-

Condition C: Buffer only (No HLM).

-

Condition D: Heat-inactivated HLM + NADPH.

-

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS.

Interpretation:

-

If degradation occurs in C or D : The molecule is chemically unstable (autoxidation/hydrolysis). Action: Stabilize buffer (add EDTA) or modify structure.

-

If degradation in A >> B : Metabolism is NADPH-dependent (CYP or FMO).

-

If degradation in A ≈ B : Non-NADPH dependent enzymes (e.g., hydrolytic enzymes) or chemical instability enhanced by protein binding.

Phase 2: Reactive Metabolite Trapping (GSH Adducts)

Objective: Detect the formation of reactive electrophiles (radicals) generated by the hydrazine.

Protocol:

-

Incubation: HLM (1.0 mg/mL) + Test Compound (10 µM).

-

Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile trap) or Potassium Cyanide (KCN) (hard nucleophile trap - use caution).

-

Reaction: Initiate with NADPH; incubate 60 min.

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (m/z 308).

Critical Threshold: Observation of a GSH-adduct suggests the hydrazine is being activated to a reactive intermediate. This is a "No-Go" for late-stage lead optimization.

Decision Logic Workflow

This diagram guides the researcher through the interpretation of the experimental data.

Caption: Step-by-step decision logic for evaluating hydrazine motif liability.

Mitigation Strategies

If the (1-Tert-butyl-piperidin-4-yl)-hydrazine motif shows high clearance or toxicity, apply these medicinal chemistry modifications:

-

Masking (Hydrazone Formation): Condense the hydrazine with an aldehyde to form a hydrazone . Hydrazones are significantly more stable in microsomes and often retain biological activity while removing the free -NH₂ nucleophile.

-

Steric Shielding: Introduce methyl groups on the piperidine ring (e.g., 2,6-dimethylpiperidine) to block alpha-hydroxylation.

-

Bioisosteric Replacement: Replace the hydrazine with a hydroxylamine or a pyrazole . Pyrazoles mimic the geometry of hydrazine but are aromatic and metabolically robust.

-

Reduce Lipophilicity: The tert-butyl group is a "grease ball." Replacing it with a polar motif (e.g., oxetane or difluoroethyl) reduces CYP affinity (Km) and improves metabolic stability.

References

-

Kalgutkar, A. S., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity.[2][3][4] Chemical Research in Toxicology. Link

-

Cashman, J. R. (2000). Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism.[5] Current Drug Metabolism.[6][7] Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

-

Baillie, T. A. (2008). Metabolic Activation of Hydrazine Derivatives and its Role in Toxicity.[8] Chemical Research in Toxicology. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[7][9] Link

Sources

- 1. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

pKa Profiling of Hydrazine Moieties in Rigidified tert-Butyl Piperidine Scaffolds

[1]

Executive Summary

In medicinal chemistry, the incorporation of hydrazine motifs (

This guide provides a technical analysis of the pKa values associated with hydrazine-functionalized tert-butyl piperidines, distinguishing between N-amino systems (1,1-disubstituted hydrazines) and C-hydrazino systems (alkyl hydrazines). We explore the "Solvation Switch" mechanism that governs protonation sites and provide a validated NMR-titration protocol for precise determination.

Structural Systems & Theoretical Framework

To accurately predict and measure pKa, we must categorize the system based on the attachment point of the hydrazine moiety relative to the tert-butyl lock.

System A: N-Amino-4-tert-butylpiperidine (1,1-Disubstituted Hydrazine)

In this system, the hydrazine is formed by aminating the piperidine nitrogen. The tert-butyl group at C4 locks the ring, forcing the C4-substituent equatorial.

-

Structural Feature: The exocyclic amino group (

) attached to the ring nitrogen (N1). -

Conformational Preference: The N-amino group typically prefers the equatorial orientation to minimize 1,3-diaxial interactions, although lone-pair repulsion (gauche effect) can influence this equilibrium.[1]

System B: 4-Hydrazino-1-tert-butylpiperidine (Alkyl Hydrazine)

Here, the hydrazine group is a substituent on the carbon skeleton (usually C4), and the piperidine nitrogen is either alkylated (e.g., tert-butyl) or protected.[1]

pKa Data & Mechanistic Analysis

Quantitative pKa Values

The following table summarizes the expected pKa values for these systems in aqueous media (25°C).

| System | Functional Motif | Site of Protonation | Typical pKa | Shift vs. Parent Piperidine |

| Parent | Piperidine (Sec.[1][2] Amine) | Ring Nitrogen | 11.22 | N/A |

| System A | N-Aminopiperidine | Terminal | 8.19 ± 0.2 | |

| System B | 4-Hydrazinopiperidine | Ring Nitrogen | ~10.8 | Minimal |

| System B | 4-Hydrazinopiperidine | Hydrazine ( | 7.9 - 8.1 | N/A (Distinct site) |

| Reference | Methylhydrazine | Terminal | 7.87 | N/A |

The "Solvation Switch" Mechanism

A critical nuance in System A (N-aminopiperidines) is the site of protonation.

-

Gas Phase: The ring nitrogen (N1) is more basic due to inductive donation from the alkyl ring.

-

Aqueous Phase: The terminal nitrogen (N2) becomes the preferred protonation site.

-

Reasoning: The ammonium cation formed at the terminal primary amine (

) is significantly better solvated by water molecules (3 H-bond donors) than the sterically crowded internal quaternary ammonium ( -

Implication: The pKa drops from ~11 (piperidine) to ~8.2. This 3-log unit drop is driven by the inductive electron-withdrawing effect (-I) of the adjacent nitrogen and the alpha-effect repulsion.[1]

-

Conformational Locking Effects

The 4-tert-butyl group ensures that the N-amino group (System A) or C-hydrazino group (System B)[1] remains in a fixed equatorial position.

-

Equatorial vs. Axial Basicity: An equatorial amine is generally more basic (higher pKa) than an axial amine by 0.2–0.5 units.[1]

-

Causality: The axial lone pair suffers from greater steric hindrance to solvation (1,3-diaxial shielding).[1] By locking the hydrazine group equatorially, the tert-butyl scaffold maximizes the basicity and solubility of the drug candidate.

Visualization: Protonation Pathways[1]

The following diagram illustrates the competitive protonation pathways and the role of the tert-butyl lock.

Figure 1: Protonation pathway bifurcation driven by solvent effects. In aqueous media, the terminal nitrogen is favored due to superior solvation stabilization.

Experimental Protocol: NMR-Controlled Titration

Potentiometric titration often fails to resolve overlapping pKa values in poly-basic systems.[1] The following NMR-pH Titration protocol is the gold standard for site-specific pKa determination in hydrazine-piperidine systems.

Reagents & Setup

-

Analyte: 5-10 mM of the hydrazine derivative in

(or -

Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.[1]

-

pH Adjustment: 0.1 M DCl and 0.1 M NaOD.

-

Instrumentation: 400 MHz NMR or higher.

Step-by-Step Workflow

-

Baseline Acquisition: Acquire a 1H NMR spectrum at extreme pH (pH 12) to establish the chemical shifts of the fully deprotonated species (

). -

Titration Loop:

-

Adjust pH by 0.3–0.5 units using DCl/NaOD.

-

Measure pH using a micro-electrode (correct for deuterium isotope effect:

). -

Acquire 1H NMR spectrum.

-

Repeat until pH 2 is reached.

-

-

Data Analysis:

-

Track the chemical shift (

) of the protons adjacent to the nitrogen centers (e.g., H-2/H-6 for ring N, H-terminal for hydrazine if visible). -

The chemical shift moves downfield (higher ppm) upon protonation.

-

Calculation

Fit the data to the Henderson-Hasselbalch equation for fast exchange:

-

Self-Validation: If the system has two pKa values (System B), use a bi-phasic fitting model. The inflection point of the curve yields the precise pKa.

References

-